molecular formula C14H20N2O2 B13827016 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B13827016
M. Wt: 248.32 g/mol
InChI Key: XSTIOFYMMPHCOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant structural motif in various natural products and therapeutic lead compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves multicomponent reactions. These reactions are known for their efficiency in generating molecular diversity and complexity. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Another approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with a β-phenylethylamine derivative under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to optimize the yield and reduce the environmental impact of the synthesis .

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity . The pathways involved in its mechanism of action are often related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

What sets 2-Dimethylaminoethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate apart is its specific functional groups, which confer unique chemical reactivity and biological activity. Its dimethylaminoethyl group, in particular, enhances its solubility and interaction with biological targets .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-16(2)7-8-18-14(17)13-9-11-5-3-4-6-12(11)10-15-13/h3-6,13,15H,7-10H2,1-2H3

InChI Key

XSTIOFYMMPHCOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1CC2=CC=CC=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.